1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-((2,4-dimethylphenyl)sulfonyl)piperazine
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Description
1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-((2,4-dimethylphenyl)sulfonyl)piperazine is a useful research compound. Its molecular formula is C20H22F2N6O2S and its molecular weight is 448.49. The purity is usually 95%.
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Scientific Research Applications
Anticancer Properties
Compounds with piperazine substituents, similar in structure to the queried chemical, have shown significant anticancer activity. A study found that compounds with a piperazine substituent at C2 of the 1,3-thiazole cycle exhibited notable effectiveness against various cancer cell lines, including those of the lungs, kidneys, CNS, ovaries, prostate, breast cancer, epithelial cancer, leukemia, and melanoma (Kostyantyn Turov, 2020). Additionally, a series of piperazin-1-yl-ethyl-pyrido[1,2-a]pyrimidin-4-one derivatives exhibited significant antiproliferative effects against human cancer cell lines, indicating potential as anticancer agents (L. Mallesha et al., 2012).
Antibacterial and Antifungal Activity
Research has revealed the antibacterial and antifungal properties of compounds structurally akin to the queried chemical. Novel bis(pyrazole-benzofuran) hybrids with a piperazine linker were discovered to have potent antibacterial efficacies against strains like E. coli, S. aureus, and S. mutans. These compounds also demonstrated substantial biofilm inhibition activities, outperforming the reference antibiotic Ciprofloxacin (Ahmed E. M. Mekky, S. Sanad, 2020). Moreover, a series of benzyl and sulfonyl derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide showed significant antibacterial, antifungal, and anthelmintic activity, indicating their potential in addressing various microbial infections (G. Khan et al., 2019).
Enzyme Inhibition
Compounds related to the queried chemical have been found to inhibit enzymes effectively. For instance, novel bis(pyrazoles) demonstrated excellent inhibitory activities against MurB enzyme, a critical enzyme in bacterial cell wall biosynthesis, suggesting their potential in developing new antibacterial agents (Ahmed E. M. Mekky, S. Sanad, 2020). Piperazinyl derivatives of 1-(arylsulfonyl)-2,3-dihydro-1H-quinolin-4-ones were identified with high binding affinities for the 5-HT(6) serotonin receptor, indicating potential applications in neurological and psychiatric conditions (C. Park et al., 2011).
Properties
IUPAC Name |
1-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-4-(2,4-dimethylphenyl)sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F2N6O2S/c1-14-3-6-19(15(2)11-14)31(29,30)27-9-7-26(8-10-27)13-20-23-24-25-28(20)16-4-5-17(21)18(22)12-16/h3-6,11-12H,7-10,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCIBJMINWGJKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=NN=NN3C4=CC(=C(C=C4)F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F2N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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